2-(3,5-Dibromo-4-pyridyl)-2-hydroxyacetic Acid
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Overview
Description
2-(3,5-Dibromo-4-pyridyl)-2-hydroxyacetic acid is a chemical compound that features a pyridine ring substituted with two bromine atoms and a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromo-4-pyridyl)-2-hydroxyacetic acid typically involves the bromination of a pyridine derivative followed by the introduction of the hydroxyacetic acid group. One common method involves the bromination of 4-pyridylacetic acid using bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperatures and specific reaction times to ensure the selective bromination at the 3 and 5 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dibromo-4-pyridyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms.
Major Products
Oxidation: Formation of 2-(3,5-Dibromo-4-pyridyl)-2-oxoacetic acid.
Reduction: Formation of 2-(4-pyridyl)-2-hydroxyacetic acid.
Substitution: Formation of 2-(3,5-disubstituted-4-pyridyl)-2-hydroxyacetic acid derivatives.
Scientific Research Applications
2-(3,5-Dibromo-4-pyridyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-Dibromo-4-pyridyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The bromine atoms and the hydroxyacetic acid moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dibromo-4-pyridyl)-2-hydroxypropanoic acid
- 2-(3,5-Dibromo-4-pyridyl)-2-hydroxybutanoic acid
- 2-(3,5-Dibromo-4-pyridyl)-2-hydroxyvaleric acid
Uniqueness
2-(3,5-Dibromo-4-pyridyl)-2-hydroxyacetic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the hydroxyacetic acid group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H5Br2NO3 |
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Molecular Weight |
310.93 g/mol |
IUPAC Name |
2-(3,5-dibromopyridin-4-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C7H5Br2NO3/c8-3-1-10-2-4(9)5(3)6(11)7(12)13/h1-2,6,11H,(H,12,13) |
InChI Key |
GXJSQXOAFYCNJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C(C(=O)O)O)Br |
Origin of Product |
United States |
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